Ammonium ethylbenzenesulfonate
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Overview
Description
Ammonium ethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is the ammonium salt of ethylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium ethylbenzenesulfonate can be synthesized through the neutralization reaction between ethylbenzenesulfonic acid and ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the water.
Industrial Production Methods: In industrial settings, the production of this compound involves the sulfonation of ethylbenzene using concentrated sulfuric acid to produce ethylbenzenesulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the final product. The process is optimized for high yield and purity, often involving multiple purification steps.
Chemical Reactions Analysis
Types of Reactions: Ammonium ethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding sulfinate or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols are employed under basic or neutral conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted ethylbenzene derivatives.
Scientific Research Applications
Ammonium ethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a surfactant in biochemical assays and as a solubilizing agent for hydrophobic compounds.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of ammonium ethylbenzenesulfonate involves its ability to interact with various molecular targets through its sulfonate group. This interaction can lead to the solubilization of hydrophobic compounds, making it useful in various applications. The sulfonate group can also participate in ionic interactions, enhancing the compound’s reactivity in chemical processes.
Comparison with Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid with similar reactivity but lacks the ethyl group.
Sodium ethylbenzenesulfonate: Similar structure but with sodium as the counterion instead of ammonium.
Ammonium benzenesulfonate: Similar structure but lacks the ethyl group.
Uniqueness: Ammonium ethylbenzenesulfonate is unique due to the presence of both the ethyl group and the ammonium ion. This combination enhances its solubility and reactivity, making it more versatile in various applications compared to its simpler counterparts.
Properties
CAS No. |
86388-71-8 |
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Molecular Formula |
C8H10O3S.H3N C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
azanium;2-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);1H3 |
InChI Key |
KWYUNQQDYXTBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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